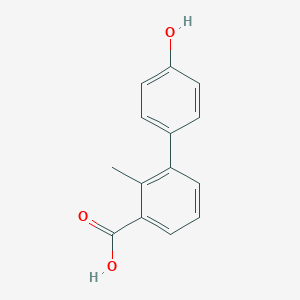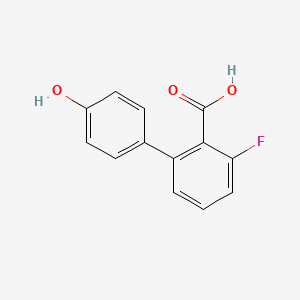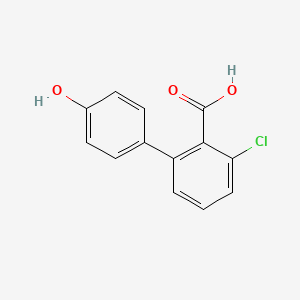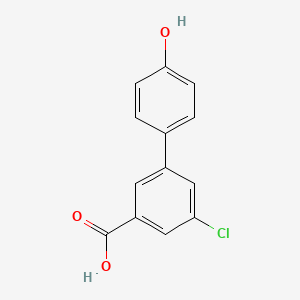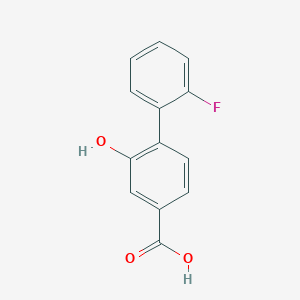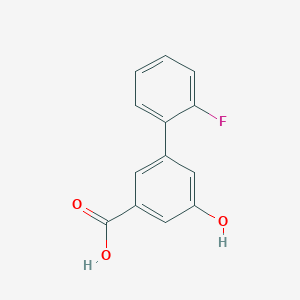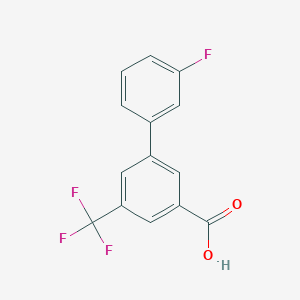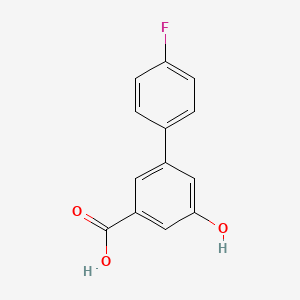
3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-5-hydroxybenzoic acid (3-FPHBA) is a compound belonging to the phenolic acid family, which is composed of a hydroxyl group at the ortho position of the aromatic ring. 3-FPHBA has been studied extensively in recent years due to its unique properties and potential applications in various fields. This compound has been found to possess antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties, among others.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been studied extensively in recent years due to its unique properties and potential applications in various fields. This compound has been found to possess antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties, among others. In particular, 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential applications in the treatment of cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been found to possess a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS). Furthermore, 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been found to possess antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is stable in aqueous solution. Additionally, this compound is water-soluble, which makes it easy to use in a variety of laboratory experiments. However, there are also some limitations to the use of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments. For example, this compound is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, this compound is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Orientations Futures
The use of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% in research and clinical applications is still in its early stages. However, there are a number of potential future directions for the use of this compound. For example, this compound could be further studied for its potential applications in the treatment of cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. Additionally, this compound could be studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, this compound could be further studied for its potential applications in the development of novel drugs and drug delivery systems.
Méthodes De Synthèse
3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95% has been synthesized in a variety of ways, including the Fischer indole synthesis, the Mannich reaction, and the Suzuki coupling reaction. The Fischer indole synthesis is the most commonly used method for the synthesis of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, 95%, and it involves the reaction of 3-fluorobenzaldehyde with p-hydroxybenzaldehyde in the presence of an acid catalyst. The Mannich reaction involves the reaction of 3-fluorobenzaldehyde with formaldehyde and p-hydroxybenzaldehyde in the presence of an acid catalyst. The Suzuki coupling reaction involves the reaction of 3-fluorobenzaldehyde with p-hydroxybenzaldehyde in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDOBYHZZRMZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688743 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258628-38-4 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

